![molecular formula C7H7BrN2O2S B3034028 6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 1333262-65-9](/img/structure/B3034028.png)
6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Overview
Description
6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a chemical compound with the CAS Number: 1333262-65-9 . It has a molecular weight of 263.11 and its IUPAC name is 6-bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrN2O2S/c1-10-7-4-5(8)2-3-6(7)9-13(10,11)12/h2-4,9H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored in a refrigerator .Scientific Research Applications
Fluorophores and Visible Light Organophotocatalysts
The benzo[c][1,2,5]thiadiazole (BTZ) motif, which is part of the structure of “6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide”, has been extensively researched for use in photovoltaics or as fluorescent sensors . These compounds have been used as potential visible-light organophotocatalysts . By varying the donor groups while keeping the BTZ acceptor group the same, scientists have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .
Photovoltaics
The BTZ motif has received appreciable attention as a strongly electron-accepting moiety, primarily for use in photovoltaic applications . The ability to modify the optoelectronic and photophysical properties of these compounds makes them suitable for use in photovoltaic devices .
Fluorescent Sensors or Bioimaging Probes
The BTZ group has also been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes . This makes “6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide” potentially useful in biological research and medical applications .
Photocatalytic Applications
The BTZ group has been researched for photocatalytic applications, although this has mainly been limited to heterogeneous systems involving BTZ-containing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapours/spray .
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is currently unknown . Factors such as temperature, pH, and the presence of other compounds can potentially affect the compound’s action.
properties
IUPAC Name |
5-bromo-3-methyl-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2S/c1-10-7-4-5(8)2-3-6(7)9-13(10,11)12/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWOEEDQKXMJSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)NS1(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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